5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine
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Description
Pyridine derivatives, such as “5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine”, are a class of compounds that have been extensively studied due to their wide range of applications in medicinal chemistry . They are often used as building blocks in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine” are not available, similar compounds have been synthesized using various methods . For instance, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, IR spectrum, elemental analysis, and thermogravimetric analysis .Chemical Reactions Analysis
Pyridine derivatives are known to undergo a variety of chemical reactions. For example, pyrazolo[3,4-b]pyridine derivatives were synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the luminescent and catalytic properties of coordination polymers assembled from 5-(Pyridin-3-yl)isophthalic acid were investigated .Safety And Hazards
Future Directions
The field of pyridine derivatives is a rapidly evolving area of research with potential applications in various fields, including medicinal chemistry . Future research will likely focus on the synthesis of new pyridine derivatives, understanding their mechanisms of action, and exploring their potential applications.
properties
IUPAC Name |
5-pyridin-3-yl-6H-1,3,4-thiadiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8-12-11-7(5-13-8)6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDFLSRVKXKNHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402306 |
Source
|
Record name | 5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine | |
CAS RN |
139420-62-5 |
Source
|
Record name | 5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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